3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
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Overview
Description
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid is an organic compound with the empirical formula C6H9NO2 . It is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of 3-Azabicyclo[3.1.0]hexane derivatives has been achieved through a palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones . This gram-scale cyclopropanation reaction of maleimides provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .Molecular Structure Analysis
The molecular weight of this compound is 127.14 . The compound’s structure is characterized by a bicyclic system with a three-membered ring fused to a six-membered ring .Chemical Reactions Analysis
The major diastereoisomers of 3-Azabicyclo[3.1.0]hexane derivatives could be easily isolated by chromatography on silica gel . The reaction demonstrates the practicality of the rhodium-catalyzed cyclopropanation for the synthesis of these valuable pharmaceutical intermediates .Scientific Research Applications
Synthesis and Stereochemistry
- Stereoselective Synthesis : A study demonstrated the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. This research provided a method to obtain either pure cis or trans acid and highlighted the importance of optical resolution via diastereomeric salt formation or chromatography on a chiral stationary phase (Bakonyi et al., 2013).
- Intramolecular C–H Bond Insertion : Another research focused on synthesizing a variety of 3-azabicyclo[3.1.0]hexanes via 1,5-C–H insertion of cyclopropylmagnesium carbenoids. This study is crucial for understanding the reactivity of C–H bonds adjacent to a nitrogen atom in these compounds (Kimura et al., 2015).
Biological Applications
- Conformational Studies : The importance of the conformational structure of these compounds was highlighted in a study focusing on two distinct conformations of GABA when locked by embedding in the bicyclo[3.1.0]hexane core structure. This research emphasizes the significance of these structures in the design of bioactive compounds (Jimeno et al., 2011).
- Synthesis of Bioactive Compounds : A study on azabicyclo[3.1.0]hexane-1-ols presented them as frameworks for the asymmetric synthesis of pharmacologically active products. This highlights their role in medicinal chemistry, particularly in the synthesis of pyrrolidinones and dihydropyridinones (Jida et al., 2007).
Chemical Transformations
- Cyclopropanation and Pyridine Synthesis : Research showed the copper-mediated oxidative transformation of N-allyl enamine carboxylates for the synthesis of 3-azabicyclo[3.1.0]hex-2-enes, and their subsequent use in the synthesis of highly substituted pyridines. This study underscores the versatility of these compounds in chemical transformations (Toh et al., 2014).
Safety and Hazards
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
Mechanism of Action
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
It’s known that the compound can be involved in cascade reactions, including the formation of 3-abh with rupture of aromaticity, followed by electrophilic vinylation of enol ether .
Biochemical Pathways
The compound is known to be involved in cascade reactions , but the specific pathways and their downstream effects require further investigation.
Pharmacokinetics
It’s reported that similar compounds show strong binding to plasma proteins (ppb, more than 97%) and high human intestinal absorption values (hia, 955–967%), while Caco-2 cell permeability ranged from 239 to 483 nm/s .
Result of Action
As the compound is part of a collection of unique chemicals provided to early discovery researchers , its specific effects at the molecular and cellular level are subjects of ongoing research.
Properties
IUPAC Name |
3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-4-1-3(4)2-7-5/h3-5,7H,1-2H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDOTWVUXVXVDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(NC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22255-16-9 |
Source
|
Record name | cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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